Methyltris(trimethylsiloxy)silane

説明

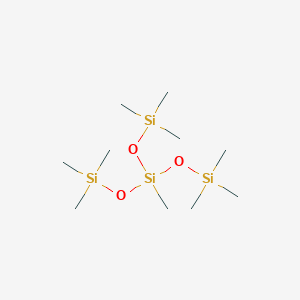

Methyltris(trimethylsiloxy)silane (CAS 17928-28-8) is an organosilicon compound with the molecular formula C₁₀H₃₀O₃Si₄ and a molecular weight of 310.69 g/mol . It is characterized by a central silicon atom bonded to a methyl group and three trimethylsiloxy (-OSi(CH₃)₃) groups. Key physical properties include a boiling point of 194°C, density of 0.849 g/cm³, and low water solubility (<0.1 g/100 mL at 20°C) .

特性

IUPAC Name |

trimethyl-[methyl-bis(trimethylsilyloxy)silyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30O3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMZNZABJYWAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30O3Si4 | |

| Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

701944-26-5 | |

| Record name | α-(Trimethylsilyl)-ω-[(trimethylsilyl)oxy]poly[oxy(tetramethyldisiloxanylidene)] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701944-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025669 | |

| Record name | Methyltris(trimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyltris(trimethylsiloxy)silane is a clear colorless liquid. (NTP, 1992), Liquid | |

| Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

381 °F at 760 mmHg (NTP, 1992) | |

| Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

187 °F (NTP, 1992) | |

| Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8536 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17928-28-8 | |

| Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyltris(trimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17928-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltris(trimethylsiloxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017928288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltris(trimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,5,5,5-heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRIMETHICONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S73ZQI0GXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-105 °F (NTP, 1992) | |

| Record name | METHYLTRIS(TRIMETHYLSILOXY)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

準備方法

Reaction Components

-

Disiloxane compound : Hexamethyldisiloxane (HMDS, (CH₃)₃SiOSi(CH₃)₃).

-

Trialkoxysilane : Methyltrimethoxysilane (MTMS, CH₃Si(OCH₃)₃).

-

Acid catalyst : Concentrated sulfuric acid (H₂SO₄).

-

Alcohol cosolvent : Methanol (CH₃OH).

Stepwise Procedure

-

Premixing : HMDS, methanol, and H₂SO₄ are cooled to 5–10°C to form a homogeneous mixture.

-

Trialkoxysilane addition : MTMS is added dropwise to maintain temperature control.

-

Co-hydrolysis : Water is introduced to hydrolyze methoxy groups, forming silanol intermediates.

-

Condensation : Silanol groups condense to form the branched tetrasiloxane structure.

Critical Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 5–25°C | Prevents side reactions |

| H₂SO₄ concentration | 0.1–0.2 mol per mol | Balances catalysis vs. degradation |

| Water stoichiometry | 1.2–1.5 equivalents | Ensures complete hydrolysis |

Experimental Data and Comparative Performance

The table below summarizes results from exemplary syntheses:

| Example | HMDS (mol) | MTMS (mol) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 3.0 | 1.0 | H₂SO₄ (0.1 mol) | 88.1 | 99.6 |

| 2 | 4.0 | 1.0 | H₂SO₄ (0.1 mol) | 87.5 | 99.5 |

| 3 | 0.499 | 0.22 | CF₃SO₃H | 78.0 | >95 |

Key findings:

-

Sulfuric acid catalysis outperforms trifluoromethanesulfonic acid (CF₃SO₃H) in yield due to superior protonation efficiency.

-

Temperature control during water addition minimizes oligomerization by-products.

Alternative Synthesis: Hydrosilylation and Functionalization

A modified approach (ChemicalBook) employs hydrosilylation for specialized derivatives:

-

Hydride-terminated PDMS grafting : Uses B(C₆F₅)₃-catalyzed reactions with surface silanols.

-

Methacryloxy functionalization : Reacts HMDS with methacryloxymethyltrimethoxysilane under acidic conditions.

This method achieves 78% yield but requires post-treatment with acetyl chloride to quench residual silanols.

Industrial-Scale Considerations

Catalyst Selection

化学反応の分析

Methyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, forming various organosilicon compounds.

Common reagents used in these reactions include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The major products formed from these reactions are often siloxane and silane derivatives .

科学的研究の応用

Chemical Synthesis

Catalyst and Reagent in Organic Synthesis

Methyltris(trimethylsiloxy)silane serves as a catalyst in organic synthesis, facilitating various chemical reactions. Its ability to act as a silylating agent allows it to protect functional groups during chemical transformations. This property is particularly valuable in the synthesis of complex organic molecules where selective reactivity is required .

Polymer Science

Crosslinking Agent

In polymer synthesis, this compound is used as a crosslinking agent, enhancing the mechanical properties and thermal stability of silicone rubber and other polymeric materials. This application is crucial for producing elastomers that exhibit superior flexibility and durability under various environmental conditions.

Nanotechnology

Fabrication of Nanomaterials

The compound plays a significant role in the preparation of nanomaterials, including nanoparticles and nanotubes. Its siloxane backbone allows for the formation of stable nanostructures, which can be utilized in advanced applications such as drug delivery systems and sensors .

Microfluidics

Development of Microfluidic Devices

This compound is employed in the fabrication of microfluidic devices due to its excellent surface modification properties. By modifying surfaces at the nanoscale, researchers can create channels that facilitate precise fluid control for biochemical assays and diagnostics .

Biological Applications

Biological Sample Analysis

In biological research, this compound acts as a reagent for analyzing biological samples. Its properties allow for the extraction and stabilization of biomolecules, enabling more accurate analytical results in biochemical assays .

Case Studies

Case Study 1: Toxicity Evaluation

A study evaluated the toxicity of this compound using various biological models. The compound demonstrated low acute toxicity with an LD50 greater than 2000 mg/kg in rats, indicating its safety for use in laboratory settings . These findings support its application in research without significant health risks.

Case Study 2: Antioxidant Properties

Research has indicated that extracts containing this compound exhibit antioxidant properties. In vitro tests showed that these extracts could scavenge free radicals effectively, suggesting potential applications in pharmaceuticals and nutraceuticals aimed at combating oxidative stress .

Comparative Analysis Table

| Application Area | Key Characteristics | Benefits |

|---|---|---|

| Chemical Synthesis | Catalytic properties | Enhances selectivity and yield in reactions |

| Polymer Science | Crosslinking agent | Improves mechanical strength and thermal stability |

| Nanotechnology | Nanomaterial fabrication | Enables advanced applications like drug delivery |

| Microfluidics | Surface modification | Facilitates precise fluid control |

| Biological Applications | Sample analysis | Improves accuracy of biochemical assays |

作用機序

The mechanism of action of methyltris(trimethylsiloxy)silane involves its ability to form stable siloxane bonds. These bonds enhance the thermal and chemical stability of the compounds it interacts with . The molecular targets and pathways involved include the modification of hydroxyl groups in biomolecules and the formation of crosslinked networks in polymers .

類似化合物との比較

Comparison with Similar Organosilicon Compounds

Phenyltris(trimethylsiloxy)silane (CAS 2116-84-9)

- Structure : A phenyl group replaces the methyl group, resulting in the molecular formula C₉H₁₂O₃Si .

- Reactivity : The phenyl group enhances thermal stability and hydrophobicity, making it suitable for moisture-resistant coatings and electronic encapsulants .

- Applications: Widely used in adhesives and protective films for semiconductors due to its strong organic-inorganic bonding capabilities .

- Key Difference : The aromatic phenyl group increases rigidity and UV stability compared to the methyl variant.

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS 17096-07-0)

- Structure : Features a methacryloyloxypropyl group (-O-C(COCH₃)-CH₂-), introducing a polymerizable double bond .

- Reactivity: The methacrylate group enables covalent bonding with organic polymers, acting as a coupling agent in adhesives and nanocomposites .

- Applications : Critical in surface treatments for glass fibers and siliceous fillers to improve adhesion in plastics, rubbers, and coatings .

- Key Difference : The methacrylate functionality allows radical polymerization, absent in Methyltris(trimethylsiloxy)silane.

Acryloxypropyltris(trimethylsiloxy)silane

- Structure : Similar to the methacrylate variant but with an acrylate group, enhancing reactivity .

- Reactivity : Demonstrates rapid coupling reactions (complete in 8 hours at 25°C) due to the acrylate group’s higher electrophilicity .

- Applications : Used in one-pot tandem reactions for epoxy and acrylate systems in material science .

- Key Difference : Acrylate groups offer faster reaction kinetics compared to methacrylate or methyl-substituted silanes.

Methyltris(diethylamino)silane

- Structure: Diethylamino (-N(C₂H₅)₂) groups replace trimethylsiloxy groups, yielding C₇H₂₁N₃Si .

- Reactivity : Acts as a single-source precursor for silicon carbonitride (SiCN) thin films via plasma-enhanced chemical vapor deposition (PECVD) .

- Applications : Produces hard, optically transparent coatings for semiconductor devices .

- Key Difference: Amino groups facilitate nitrogen incorporation into thin films, unlike oxygen-rich trimethylsiloxy derivatives.

Comparative Data Table

生物活性

Methyltris(trimethylsiloxy)silane (MTTS) is a siloxane compound with the chemical formula CHOSi and CAS number 17928-28-8. It is primarily used in industrial applications, particularly in the formulation of silicone-based products. Recent studies have begun to explore its biological activity, particularly its potential toxicity and effects on human health.

This compound is characterized by a siloxane backbone with multiple trimethylsiloxy groups. This structure contributes to its unique physical and chemical properties, such as low surface tension and high thermal stability. The following table summarizes key specifications of MTTS:

| Property | Value |

|---|---|

| Molecular Weight | 310.7 g/mol |

| Melting Point | -76 °C |

| Boiling Point | 180 °C |

| Flash Point | 59.5 °C |

| Density | 0.91 g/cm³ |

Toxicological Studies

Recent toxicological assessments have indicated that MTTS exhibits low toxicity in various animal models. For instance, acute oral toxicity studies in Sprague-Dawley rats revealed an LD50 greater than 2000 mg/kg, suggesting a low risk of acute toxicity. Additionally, skin irritation tests showed that MTTS is non-irritating to rabbit skin, and it does not induce sensitization in guinea pigs .

Cytotoxicity and Cellular Effects

In vitro studies have been conducted to evaluate the cytotoxic effects of MTTS on human cell lines. These studies typically assess cell viability using assays such as MTT or Alamar Blue. Results indicate that MTTS does not significantly affect the viability of human skin fibroblast cells at concentrations up to 300 µg/ml, supporting its safety for use in cosmetic formulations .

Case Studies on Biological Activity

- Study on Liver Toxicity : A study investigating the effects of siloxanes, including MTTS, on liver function noted increased liver weights and enzyme levels in rodents exposed to high concentrations. However, the exact implications of these findings regarding chronic exposure remain unclear .

- Skin Absorption Studies : Research has shown that due to its low molecular weight, MTTS can be absorbed across biological membranes, raising questions about its potential systemic effects following dermal exposure .

- Environmental Impact Assessments : Studies measuring the concentration of volatile methyl siloxanes (VMS) in wastewater treatment plants found that MTTS is prevalent in biosolids, indicating environmental persistence and potential bioaccumulation risks .

Inflammatory Response

Preliminary investigations into the inflammatory response elicited by siloxanes indicate that certain derivatives may modulate inflammatory pathways. However, specific data on MTTS remains sparse and warrants further investigation to elucidate any anti-inflammatory properties it may possess .

Q & A

Q. What are the established synthesis routes for Methyltris(trimethylsiloxy)silane, and how can reaction conditions be optimized?

this compound (CAS 17928-28-8) is typically synthesized via hydrolysis-condensation reactions of chlorosilanes or alkoxysilanes. A common method involves reacting methyltrichlorosilane with excess hexamethyldisiloxane under controlled humidity, catalyzed by acids (e.g., chloroplatinic acid) or bases. Optimization considerations include:

- Stoichiometric ratios : Excess trimethylsilanol or hexamethyldisiloxane ensures complete substitution of reactive sites .

- Catalyst selection : Acidic catalysts (e.g., HCl) favor faster condensation but may require neutralization steps .

- Temperature control : Reactions are typically conducted at 40–60°C to balance reaction rate and byproduct formation .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- NMR spectroscopy : NMR is essential to confirm the absence of unreacted silanol (-Si-OH) or residual chlorosilane groups. Peaks at δ −10 to −20 ppm indicate Si-O-Si linkages .

- GC-MS : Detects volatile impurities (e.g., hexamethyldisiloxane) with a retention time comparison to standards .

- FT-IR : Absence of broad O-H stretches (~3200 cm) confirms complete condensation .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: ~6 mmHg at 60°C) .

- Waste disposal : Segregate siloxane-containing waste and collaborate with certified hazardous waste contractors to prevent environmental release .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties of this compound?

Discrepancies in properties like density and boiling point arise from variations in purity and measurement conditions. A comparative analysis is recommended:

Q. What experimental strategies mitigate challenges in using this compound as a precursor for silicone-based polymers?

- Controlled hydrolysis : Use substoichiometric water to avoid cross-linking. For example, in polydimethylsiloxane (PDMS) synthesis, a water-to-silane ratio of 0.8:1 minimizes branching .

- Catalyst tuning : Platinum-based catalysts (e.g., Karstedt catalyst) enhance selectivity for linear polymers over cyclic byproducts .

- In situ monitoring : Real-time viscosity measurements (e.g., rheometry) track polymerization progress and prevent gelation .

Q. How does this compound function in hybrid organic-inorganic nanocomposites, and what characterization methods validate its integration?

As a cross-linker, it bridges organic polymers (e.g., acrylates) with silica networks via methacrylate or vinyl groups. Methodological validation includes:

- TEM/EDX : Maps silicon distribution to confirm homogeneous dispersion .

- TGA : Enhanced thermal stability (decomposition >300°C) indicates successful covalent bonding .

- XPS : Si 2p peaks at ~102 eV confirm Si-O-Si bridging .

Methodological Tables

Q. Table 1. Key Safety Parameters

| Parameter | Value | Reference |

|---|---|---|

| Flash Point | 64°C (closed cup) | |

| Autoignition Temp. | Not reported | — |

| PPE Requirements | Nitrile gloves, vapor respirator |

Q. Table 2. Synthetic Byproducts and Mitigation

| Byproduct | Source | Removal Strategy |

|---|---|---|

| Hexamethyldisiloxane | Incomplete condensation | Fractional distillation at 100°C |

| Chlorosilane residues | Impure starting materials | Neutralization with aqueous NaHCO₃ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。